N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a dimethylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring can be benzylated using benzyl halides in the presence of a base.
Acetamide formation: The final step involves the reaction of the benzylated pyrazole with 3,5-dimethylphenoxyacetic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.
N-(1-phenyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-16(2)12-18(11-15)25-14-20(24)22-19-8-9-21-23(19)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
NXOSPPMDINZIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
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